Cas no 6183-35-3 (1,2,4,5-Benzenetetracarboxamide)
1,2,4,5-Benzenetetracarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4,5-Benzenetetracarboxamide
- benzene-1,2,4,5-tetracarboxamide
- 1,2,4,5-Benzenetetraamide
- 1,2,4,5-Benzenetetracarboxylic acid tetraamide
- 1,4,5-Benzenetetracarboxamide
- Benzol-1,2,4,5-tetracarbamid
- Benzol-1,2,4,5-tetracarbonsaeure-tetraamid
- NCIOpen2_005822
- NSC94777
- Pyromellitamid
- Pyromellitamide
- SureCN1222250
- 6183-35-3
- 1,2,4,5-Benzenetetracarboxamide, 97%
- SR-01000197752-1
- E75055
- SCHEMBL1222250
- SR-01000197752
- NSC-94777
- AG-690/12763749
- 7V6C2CZ9GM
- BS-49255
- AKOS015889519
- DTXSID80294147
- UNII-7V6C2CZ9GM
-
- Inchi: 1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18)
- InChI Key: FGLFAMLQSRIUFO-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C(N)=O)C(C(N)=O)=CC=1C(N)=O)N
Computed Properties
- Exact Mass: 250.0703
- Monoisotopic Mass: 250.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 172A^2
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: -2.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.523
- Melting Point: >300 °C(lit.)
- Boiling Point: 517.3°C at 760 mmHg
- Flash Point: 266.6°C
- Refractive Index: 1.678
- PSA: 172.36
- Solubility: Not determined
1,2,4,5-Benzenetetracarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 472115-5G |
1,2,4,5-Benzenetetracarboxamide |
6183-35-3 | 97% | 5G |
¥750.64 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO472-5g |
1,2,4,5-Benzenetetracarboxamide |
6183-35-3 | 98% | 5g |
712.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO472-1g |
1,2,4,5-Benzenetetracarboxamide |
6183-35-3 | 98% | 1g |
204.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO472-200mg |
1,2,4,5-Benzenetetracarboxamide |
6183-35-3 | 98% | 200mg |
55.0CNY | 2021-07-17 | |
| Ambeed | A1227200-1g |
Benzene-1,2,4,5-tetracarboxamide |
6183-35-3 | 98% | 1g |
$27.0 | 2025-04-18 | |
| Ambeed | A1227200-5g |
Benzene-1,2,4,5-tetracarboxamide |
6183-35-3 | 98% | 5g |
$95.0 | 2025-04-18 | |
| Ambeed | A1227200-25g |
Benzene-1,2,4,5-tetracarboxamide |
6183-35-3 | 98% | 25g |
$363.0 | 2025-04-18 | |
| 1PlusChem | 1P00EM24-1g |
1,2,4,5-BENZENETETRACARBOXAMIDE |
6183-35-3 | 98% | 1g |
$18.00 | 2024-04-22 | |
| 1PlusChem | 1P00EM24-5g |
1,2,4,5-BENZENETETRACARBOXAMIDE |
6183-35-3 | 98% | 5g |
$69.00 | 2024-04-22 | |
| 1PlusChem | 1P00EM24-25g |
1,2,4,5-BENZENETETRACARBOXAMIDE |
6183-35-3 | 98% | 25g |
$264.00 | 2024-04-22 |
1,2,4,5-Benzenetetracarboxamide Suppliers
1,2,4,5-Benzenetetracarboxamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1,2,4,5-Benzenetetracarboxamide
Introduction to 1,2,4,5-Benzenetetracarboxamide (CAS No. 6183-35-3)
1,2,4,5-Benzenetetracarboxamide, identified by its Chemical Abstracts Service (CAS) number 6183-35-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This benzenetricarboxamide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound consists of a benzene ring substituted with four carboxamide groups at the 1, 2, 4, and 5 positions, making it a versatile scaffold for further chemical modifications and biological studies.
The molecular structure of 1,2,4,5-Benzenetetracarboxamide contributes to its reactivity and functionality. The presence of multiple carboxamide functionalities allows for diverse interactions with biological targets, making it a valuable intermediate in the synthesis of more complex molecules. In recent years, there has been growing interest in exploring the pharmacological properties of this compound and its derivatives.
One of the most compelling aspects of 1,2,4,5-Benzenetetracarboxamide is its potential as a building block in drug discovery. Researchers have been investigating its role in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. This has sparked further exploration into its applications in treating chronic inflammatory diseases.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 1,2,4,5-Benzenetetracarboxamide and its derivatives. Molecular docking simulations have been particularly useful in identifying how this compound interacts with specific protein targets. These simulations have revealed promising leads for the development of new drugs targeting conditions such as cancer and neurodegenerative disorders.
The synthesis of 1,2,4,5-Benzenetetracarboxamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of malonic acid derivatives with appropriate amides under controlled conditions. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis process.
In addition to its pharmaceutical applications, 1,2,4,5-Benzenetetracarboxamide has shown potential in materials science. Its rigid aromatic structure and multiple functional groups make it a suitable candidate for designing advanced materials with specific properties. For example, researchers have explored its use in creating polymers with enhanced thermal stability and mechanical strength.
The safety profile of 1,2,4,5-Benzenetetracarboxamide is another critical consideration in its application. While preliminary studies suggest that it is relatively stable under standard conditions, further research is needed to fully understand its toxicological properties. Comprehensive toxicological assessments are essential to ensure that any potential applications are safe for human use.
Future research directions for 1,2,4,5-Benzenetetracarboxamide include exploring its role in drug development through structure-activity relationship (SAR) studies. By systematically modifying its chemical structure and evaluating the resulting biological activity, scientists can gain deeper insights into its pharmacological potential. This approach may lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.
The integration of high-throughput screening technologies has also accelerated the discovery process for compounds like 1,2,4,5-Benzenetetracarboxamide. These technologies allow researchers to rapidly test large libraries of compounds against various biological targets simultaneously. This has significantly reduced the time required to identify promising candidates for further development.
In conclusion,1 ,2 ,4 ,5 -Benzenetetracarboxamide (CAS No . 6183 -35 -3) represents a fascinating compound with diverse applications in pharmaceuticals and materials science . Its unique structural features make it a valuable scaffold for further chemical modifications , while recent research highlights its potential as a lead compound in drug discovery . As our understanding of this compound grows , so too does the likelihood that it will play an important role in developing new treatments for various diseases .
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